molecular formula C11H15NO3 B373527 Ethyl 4-amino-3-ethoxybenzoate CAS No. 342044-64-8

Ethyl 4-amino-3-ethoxybenzoate

Cat. No.: B373527
CAS No.: 342044-64-8
M. Wt: 209.24g/mol
InChI Key: LYTRTSUGQUYFDO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-ethoxybenzoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group at the fourth position and an ethoxy group at the third position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-ethoxybenzoate typically involves the esterification of 4-amino-3-ethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-3-ethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-ethoxybenzoate involves its interaction with specific molecular targets, such as sodium ion channels. By binding to these channels, the compound can inhibit the conduction of nerve impulses, leading to its anesthetic effects. This mechanism is similar to that of other local anesthetics, which block sodium ion channels and prevent the transmission of pain signals .

Comparison with Similar Compounds

  • Ethyl 3-amino-4-methoxybenzoate
  • Ethyl 6-ethoxy-2-hydroxybenzoate
  • Ethyl 3-chloro-4-hydroxybenzoate

Comparison: Ethyl 4-amino-3-ethoxybenzoate is unique due to the specific positioning of its amino and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and pharmacological effects, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-amino-3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRTSUGQUYFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257072
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342044-64-8
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342044-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342044-64-8
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